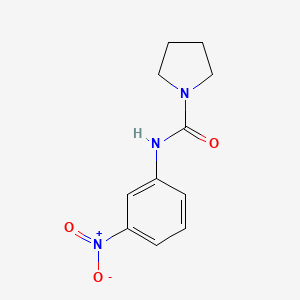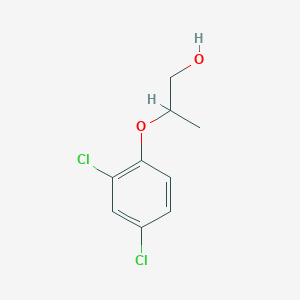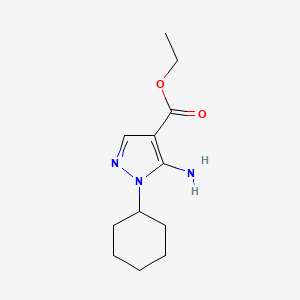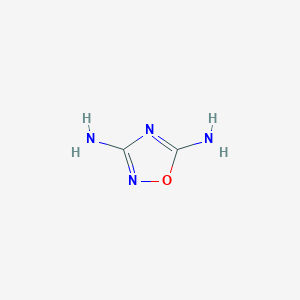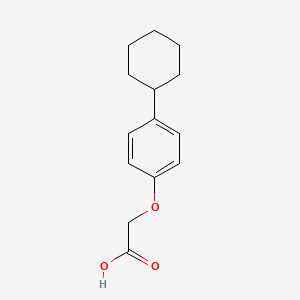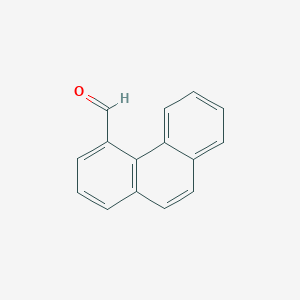
Phenanthrene-4-carbaldehyde
概要
説明
Phenanthrene-4-carbaldehyde is a compound with the molecular formula C15H10O . It is a member of the polyaromatic hydrocarbon family, which consists of three fused benzene rings . These compounds are of great importance in the field of medicine .
Synthesis Analysis
Phenanthrenes, including Phenanthrene-4-carbaldehyde, are mainly synthesized through Bardhan-Sengupta synthesis, Haworth synthesis, and Pschorr synthesis .
Molecular Structure Analysis
The molecular structure of Phenanthrene-4-carbaldehyde consists of a phenanthrene core with a carbaldehyde functional group attached . The phenanthrene core is a polycyclic aromatic hydrocarbon composed of three fused benzene rings .
科学的研究の応用
Synthesis of Substituted Phenanthrenes
Phenanthrene-4-carbaldehyde serves as a precursor in the synthesis of substituted phenanthrenes through various catalyzed reactions. For instance, iron(III)-catalyzed intramolecular coupling of 2'-alkynyl-biphenyl-2-carbaldehydes leads to functionalized phenanthrenes, highlighting a method with high chemo- and regioselectivity under mild conditions (Bera et al., 2012). Similarly, the synthesis of substituted phenanthrenes via intramolecular condensation using a weak carbonate base has been described, offering a route that leverages microwave flash heating for efficient synthesis (Monsieurs et al., 2006).
Copper-Catalyzed Cross-Coupling Reactions
Research has explored the synthesis of phenanthrenes through copper-catalyzed cross-coupling of N-tosylhydrazones with terminal alkynes, providing a novel protocol that uses readily available materials and a cheap copper catalyst. This method supports a wide range of functional group compatibility, offering a versatile approach to phenanthrene derivatives (Hossain et al., 2014).
Atmospheric Oxidation Studies
Phenanthrene-4-carbaldehyde also plays a role in atmospheric chemistry studies, such as those investigating the oxidative degradation of phenanthrene by OH radicals in the presence of O2 and NOx. These studies help understand the atmospheric fate of polycyclic aromatic hydrocarbons (PAHs) and their potential health risks (Zhao et al., 2016).
Biodegradation and Environmental Remediation
Research on the biodegradation of phenanthrene by endophytic fungi, such as Phomopsis liquidambari, in vitro and in vivo, provides insights into the potential for using these organisms in the bioremediation of PAH-contaminated environments. This approach not only illustrates the metabolic pathways involved in phenanthrene degradation but also highlights the synergistic effect of combining endophytic fungi with plants to enhance phytoremediation efforts (Fu et al., 2018).
Safety And Hazards
将来の方向性
Phenanthrenes, including Phenanthrene-4-carbaldehyde, have become of great interest to many research groups worldwide . Discovering new phenanthrene derivatives and evaluating their prospective biological activities are areas of ongoing research . According to the accumulated data, denbinobin, a phenanthrene derivative, has great potential as a lead compound for the development of a new anticancer agent .
特性
IUPAC Name |
phenanthrene-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O/c16-10-13-6-3-5-12-9-8-11-4-1-2-7-14(11)15(12)13/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCPCNJUBMFWRRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(=CC=C3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00305885 | |
| Record name | phenanthrene-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00305885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenanthrene-4-carbaldehyde | |
CAS RN |
41498-43-5 | |
| Record name | 4-Phenanthrenecarboxaldehyde | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172517 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | phenanthrene-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00305885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

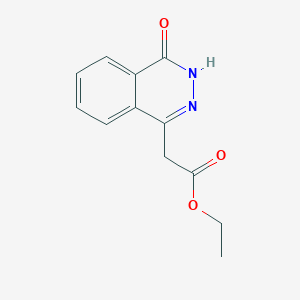
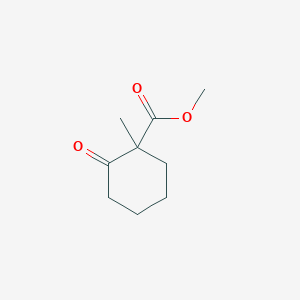
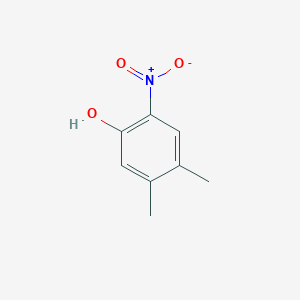
![4-[(3-Ethyl-4-oxo-2-thioxo-1,3-thiazolan-5-yliden)methyl]benzenecarboxylic acid](/img/structure/B1296498.png)
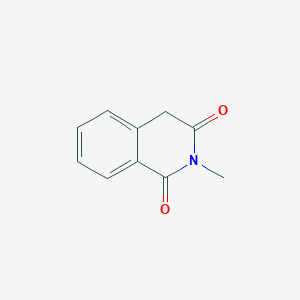
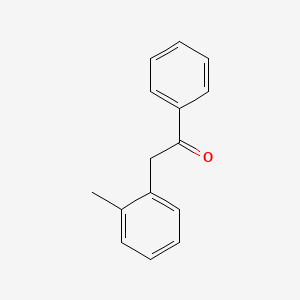
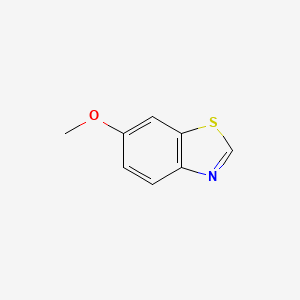
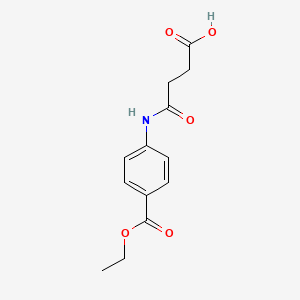
![2-(perfluoropropyl)-1H-benzo[d]imidazole](/img/structure/B1296508.png)
